

# Dimethoxanate: A Technical Guide on a Phenothiazine Class Cough Suppressant

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## Compound of Interest

Compound Name: Dimethoxanate

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## Introduction

**Dimethoxanate** is a centrally acting cough suppressant belonging to the phenothiazine class of drugs.<sup>[1]</sup> Historically marketed under trade names such as Cothera and Perlato, it was utilized for the symptomatic relief of cough.<sup>[1]</sup> However, its approval for marketing in the United States was withdrawn by the Food and Drug Administration (FDA) in 1975 due to a lack of evidence for its efficacy.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Dimethoxanate**, focusing on its mechanism of action, chemical properties, and the available, albeit limited, scientific data.

## Chemical and Physical Properties

**Dimethoxanate** is chemically known as 2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate.<sup>[1]</sup> A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	2-(2-dimethylaminoethoxy)ethyl phenothiazine-10-carboxylate	[1]
Molecular Formula	C19H22N2O3S	[1]
Molar Mass	358.46 g/mol	[1]
CAS Number	477-93-0	[1]
ATC Code	R05DB28	[1]

## Mechanism of Action

**Dimethoxanate** exerts its antitussive effects through a dual mechanism, involving both central and peripheral pathways.[2] It is classified as a non-narcotic agent, and its mode of action is distinct from opioid-based cough suppressants as it does not interact with opioid receptors.[2]

### Central Action

The primary mechanism of **Dimethoxanate** is its direct action on the medullary cough center in the brainstem.[2] This region of the central nervous system is responsible for coordinating the cough reflex. By modulating neuronal activity within this center, **Dimethoxanate** is thought to reduce the frequency and intensity of the cough reflex.[2] The precise receptor targets within the medullary cough center have not been fully elucidated.[2]

### Peripheral Action

In addition to its central effects, **Dimethoxanate** is believed to have a peripheral antitussive action. This likely involves the modulation of sensory nerve endings located in the respiratory tract, which reduces their sensitivity to irritants that can trigger a cough.[2]

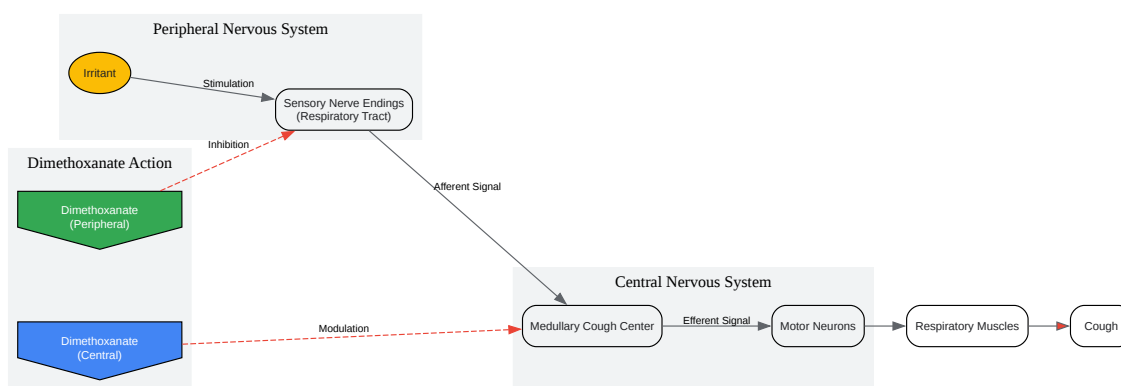
### Sigma-1 Receptor Binding

**Dimethoxanate** has been shown to bind to the sigma-1 receptor with an IC50 of 41 nM.[1] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating calcium signaling and cellular stress

responses. The activation of sigma-1 receptors by agonists has been demonstrated to inhibit cough in preclinical models, suggesting a potential role for this interaction in the antitussive effect of **Dimethoxanate**.

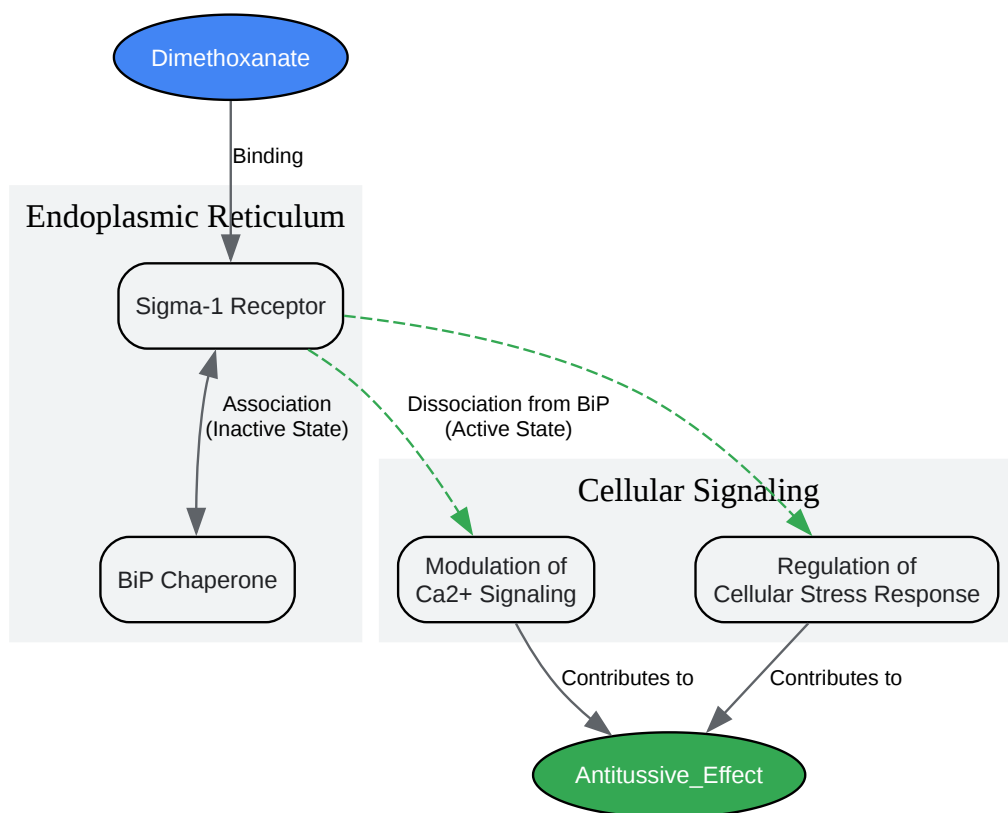
## Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the cough reflex and the mechanism of action of **Dimethoxanate**.



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Caption: Proposed mechanism of **Dimethoxanate** on the cough reflex pathway.



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Caption: Postulated role of **Dimethoxanate** in Sigma-1 receptor signaling.

## Pharmacokinetics and Toxicology

Detailed quantitative data on the pharmacokinetics and toxicology of **Dimethoxanate** are scarce in the publicly available literature. The information that is available is summarized in a qualitative manner in the tables below.

Table 2: Summary of Pharmacokinetic Properties

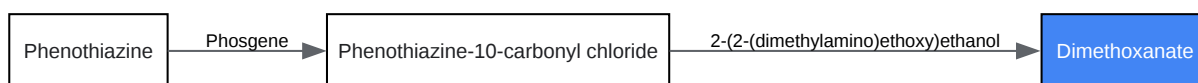
Parameter	Description	Reference
Absorption	Readily absorbed after oral administration.	[2]
Metabolism	Undergoes hepatic metabolism.	[2]
Excretion	Metabolites and the parent compound are primarily excreted via the renal route.	[2]
Duration of Action	Sufficient to provide symptomatic relief with a manageable dosing schedule.	[2]

Table 3: Summary of Toxicological Profile

Parameter	Description	Reference
General Safety	Generally favorable safety profile with relatively mild and infrequent adverse effects.	[2]
Common Side Effects	Dizziness, gastrointestinal discomfort, and mild sedation.	[2]
Dependence	Non-narcotic with no interaction with opioid receptors, thus avoiding the risk of dependence and abuse.	[2]

## Synthesis

The synthesis of **Dimethoxanate** involves a two-step process starting from phenothiazine.[1]



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Caption: Synthesis pathway of **Dimethoxanate**.

## Experimental Protocols

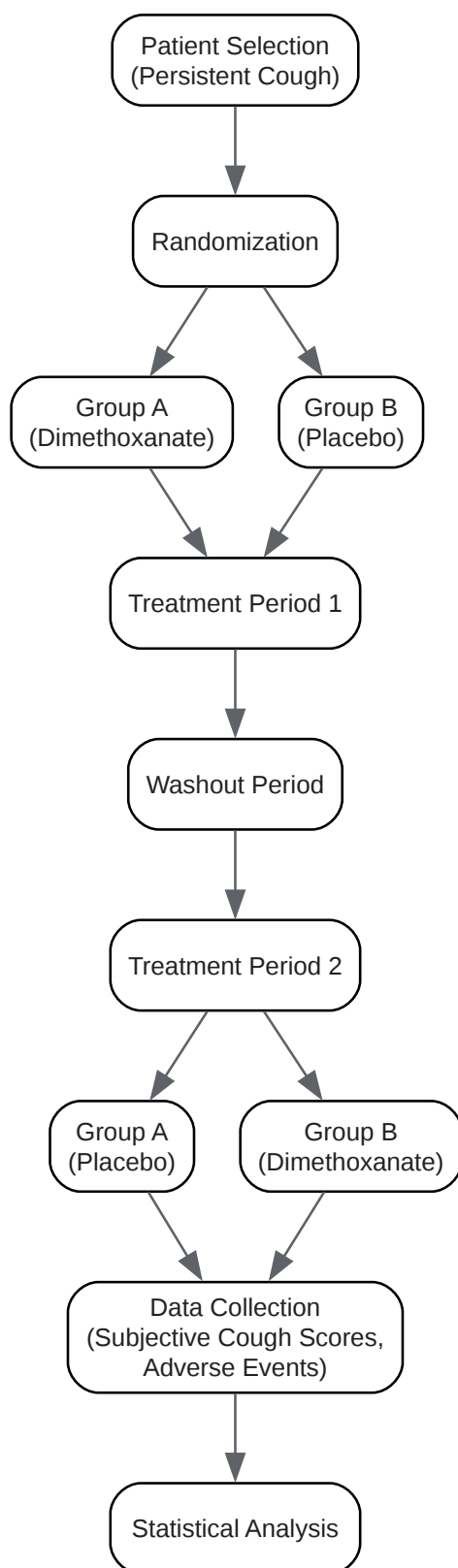
Specific and detailed experimental protocols from the clinical trials of **Dimethoxanate** are not readily available, which is consistent with the era of its development and subsequent withdrawal. However, a general methodology for the clinical evaluation of antitussive agents during that period can be described.

A General Protocol for Evaluating Antitussive Efficacy in the Mid-20th Century:

This protocol is a generalized representation and not specific to **Dimethoxanate** trials.

- Patient Selection:
  - Inclusion of adult patients with a persistent cough due to specific etiologies (e.g., chronic bronchitis, upper respiratory tract infections).
  - Exclusion criteria would typically involve other confounding respiratory conditions or contraindications to the study medication.
- Study Design:
  - Often a double-blind, placebo-controlled, crossover design was employed to minimize bias.
  - Patients would receive the active drug (**Dimethoxanate**) and a placebo for a defined period, with a washout period in between.
- Dosage and Administration:
  - The drug would be administered orally at specified doses and intervals.
- Efficacy Assessment:

- Subjective Measures: Patients would record the frequency and severity of their cough in a diary using a rating scale (e.g., 0 for no cough to 4 for severe, persistent cough).
- Objective Measures (less common and technologically limited at the time): Attempts at objective measurement might have included physician observation and recording of cough frequency during clinic visits. Modern objective cough counting technologies were not available.
- Safety Assessment:
  - Recording of any adverse events reported by the patients or observed by the investigators.
  - Basic laboratory tests might have been conducted before and after treatment periods.
- Statistical Analysis:
  - Comparison of the subjective cough scores between the active treatment and placebo periods to determine statistical significance.



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Caption: Generalized workflow for a crossover clinical trial of an antitussive agent.

## Conclusion

**Dimethoxanate** is a phenothiazine-class cough suppressant with a central and peripheral mechanism of action. Its interaction with the sigma-1 receptor presents an interesting area for further research into non-opioid antitussive pathways. However, the historical withdrawal of **Dimethoxanate** from the US market due to a lack of demonstrated efficacy, coupled with a scarcity of robust quantitative clinical data, underscores the challenges in its clinical development. This technical guide consolidates the available knowledge on **Dimethoxanate**, providing a foundation for researchers and drug development professionals interested in the history and pharmacology of antitussive agents. The limitations in the available data highlight the evolution of clinical trial standards and the importance of rigorous, quantitative evidence in modern drug development.

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## References

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